(1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol
Description
Properties
Molecular Formula |
C22H38O3Si |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-20-11-13-22(18-23,14-12-20)15-16-24-17-19-9-7-6-8-10-19/h6-10,20,23H,11-18H2,1-5H3 |
InChI Key |
GGPKYRIVRARGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CCOCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Biological Activity
The compound (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 579.76 g/mol. Its structure includes a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) moiety, which are known to influence its solubility and reactivity.
Antibacterial Activity
Research has indicated that derivatives of the benzyloxy group often exhibit significant antibacterial properties. For instance, compounds similar to (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In comparative studies, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against resistant strains, indicating moderate efficacy in inhibiting bacterial growth .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 20-40 | S. aureus |
| Compound B | 40-70 | E. coli |
| Compound C | 11 | B. subtilis |
Cytotoxicity
Preliminary assays have suggested that the compound exhibits moderate cytotoxicity against various human cell lines. For example, studies have reported IC50 values indicating that the compound can inhibit cell proliferation at non-cytotoxic concentrations, making it a candidate for further investigation in cancer therapy .
The biological activity of (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol can be attributed to its ability to interact with specific cellular targets:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The TBDMS group may enhance the compound's ability to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study published in MDPI evaluated various benzyloxy derivatives, including those structurally related to our compound. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ceftriaxone .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that compounds with a benzyloxy substituent exhibited varying degrees of cytotoxicity, suggesting potential applications in oncology .
- Synthesis and Bioactivity Correlation : Research highlighted the synthesis of several derivatives and their corresponding biological activities, establishing a correlation between structural features and bioactivity. The presence of the TBDMS group was noted to enhance solubility and stability, which are crucial for biological applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol exhibit significant anticancer properties. A study demonstrated that modifications to the cyclohexyl framework could enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways, which has been documented in several peer-reviewed articles .
1.2 Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been shown to inhibit neuroinflammatory responses in vitro, suggesting potential for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. In animal models, it has demonstrated the ability to cross the blood-brain barrier, which is crucial for therapeutic efficacy in neurological disorders .
Organic Synthesis
2.1 Synthetic Intermediate
(1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for selective functionalization, making it an ideal building block in multi-step synthetic routes. For example, it has been utilized in the synthesis of novel glycosides and other bioactive compounds .
2.2 Catalytic Processes
The compound has also been employed as a catalyst or co-catalyst in various organic reactions, including alkylation and acylation processes. Its ability to stabilize reactive intermediates enhances reaction yields and selectivity, which is particularly beneficial in pharmaceutical manufacturing .
Material Science
3.1 Polymer Chemistry
In material science, (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol has been explored for its potential use in polymer chemistry. Its silane groups can be used to modify the surface properties of polymers, improving adhesion and compatibility with other materials. This application is particularly relevant in the development of advanced coatings and composites .
3.2 Nanotechnology
Recent studies have indicated that this compound can be incorporated into nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable nanoparticles make it a candidate for targeted drug delivery applications, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the literature, focusing on functional groups, synthetic methods, and applications:
Key Structural and Functional Comparisons :
Protecting Groups: The TBDMS group in the target compound offers superior stability under acidic and oxidative conditions compared to the TBDPS group in compound 12 , but TBDPS provides enhanced steric bulk for selective protection in crowded environments. The benzyloxyethyl chain in the target compound contrasts with the phenethoxy group in C3 ; both are cleavable under hydrogenolysis, but benzyl groups are more labile than phenethyl groups.
Reactivity :
- The primary alcohol in the target compound is less sterically hindered than the secondary alcohols in compound 16 , enabling faster oxidation or esterification.
- Unlike compound 12 , which contains a reactive β-ketoester, the target compound’s alcohol group is more suited for nucleophilic reactions.
Applications: The target compound’s combination of a TBDMS ether and benzyloxyethyl chain makes it a versatile intermediate for multi-step syntheses, similar to compound 16’s role in natural product synthesis . Compared to the simpler (4-tert-butylcyclohexyl)methanol , the target compound’s additional functional groups expand its utility in medicinal chemistry (e.g., prodrug design).
Q & A
Basic: How can researchers optimize the synthesis of (1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol to improve yield and purity?
Answer:
Synthetic optimization requires a multi-step approach:
- Protecting Group Strategy : The tert-butyldimethylsilyl (TBDMS) group is critical for protecting hydroxyl intermediates. Ensure anhydrous conditions during silylation to prevent premature deprotection .
- Stepwise Benzylation : Introduce the benzyloxyethyl moiety via nucleophilic substitution or Mitsunobu reaction, monitoring regioselectivity using -NMR to confirm substitution patterns .
- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate diastereomers or byproducts. Analytical HPLC (C18 column, acetonitrile/water mobile phase) can verify purity ≥95% .
Basic: What analytical techniques are essential for characterizing this compound’s structure and stability?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to validate molecular weight and detect fragmentation patterns .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and light exposure to identify labile groups (e.g., TBDMS hydrolysis under acidic conditions) .
Advanced: How do steric and electronic effects of the TBDMS group influence reactivity in downstream functionalization?
Answer:
The TBDMS group’s steric bulk and electron-donating nature impact reactivity:
- Steric Hindrance : Limits nucleophilic attack at the cyclohexanol oxygen, enabling selective functionalization of the benzyloxyethyl chain .
- Electronic Effects : Stabilizes adjacent carbocations during acid-catalyzed reactions, facilitating regioselective ring-opening or cross-coupling reactions .
- Deprotection Challenges : Use tetrabutylammonium fluoride (TBAF) in THF for clean TBDMS removal; monitor via TLC to avoid over-dehydration of the methanol moiety .
Advanced: How can researchers resolve contradictions in spectral data arising from dynamic conformational changes?
Answer:
- Variable Temperature NMR : Perform -NMR at –40°C to 80°C to "freeze" cyclohexyl ring flipping, resolving overlapping signals .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict stable conformers and correlate with observed splitting patterns .
- 2D NMR : Utilize NOESY/ROESY to identify through-space interactions between the benzyloxyethyl chain and cyclohexyl protons, confirming axial/equatorial preferences .
Advanced: What experimental designs are recommended for studying environmental fate and biodegradation pathways?
Answer:
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) to simulate photolysis; analyze via LC-MS for hydroxylated or desilylated products .
- Biotic Studies : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial degradation. Track TBDMS-derived silanols via GC-MS .
- Partitioning Studies : Measure log using shake-flask method to predict bioaccumulation potential .
Advanced: How can the compound’s biological activity be systematically evaluated against enzyme targets?
Answer:
- Docking Simulations : Perform molecular docking (AutoDock Vina) with cytochrome P450 isoforms or hydrolases to predict binding modes of the TBDMS-protected alcohol .
- In Vitro Assays : Test inhibition of esterases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Compare IC values with/without TBDMS to assess protective group effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS to evaluate susceptibility to oxidative metabolism .
Advanced: What strategies mitigate side reactions during large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to detect intermediates in real-time, enabling rapid adjustment of reaction parameters (e.g., temperature, stoichiometry) .
- Solvent Optimization : Replace THF with 2-MeTHF for silylation steps to reduce peroxide formation and improve safety profile .
- Catalyst Screening : Test palladium on carbon vs. nickel catalysts for benzyl group hydrogenolysis; optimize pressure (1–5 bar H) to minimize cyclohexyl ring hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
